4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate
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Overview
Description
4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate is a complex organic compound that belongs to the class of isoquinolines and derivatives. Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate involves multiple steps, including the formation of the isoquinoline moiety and the subsequent attachment of various functional groups. Common synthetic methods for isoquinolines include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction . These reactions typically involve the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions, cyclization of beta-phenylethylamine, or condensation of beta-phenylethylamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of metal catalysts or catalyst-free processes in water to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
Papaverine: An opium alkaloid with an isoquinoline structure, used as an antispasmodic drug.
Noscapine: Another isoquinoline derivative used as an antitussive agent.
Uniqueness
4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate is unique due to its complex structure, which includes multiple functional groups and a piperazine moiety
Properties
Molecular Formula |
C38H35N5O6S2 |
---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
[4-[(2S)-2-(isoquinolin-5-ylsulfonylmethylamino)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
InChI |
InChI=1S/C38H35N5O6S2/c44-38(43-22-20-42(21-23-43)31-8-2-1-3-9-31)35(41-27-50(45,46)36-10-4-6-29-25-39-18-16-33(29)36)24-28-12-14-32(15-13-28)49-51(47,48)37-11-5-7-30-26-40-19-17-34(30)37/h1-19,25-26,35,41H,20-24,27H2/t35-/m0/s1 |
InChI Key |
WTFYCGWEIIXIHG-DHUJRADRSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CN=C5)NCS(=O)(=O)C6=CC=CC7=C6C=CN=C7 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CN=C5)NCS(=O)(=O)C6=CC=CC7=C6C=CN=C7 |
Origin of Product |
United States |
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